チアガビン

概要

説明

チアガビンは、主に抗てんかん薬として使用される医薬品化合物です。てんかん患者の部分発作の治療に効果があることで知られています。 チアガビンは、不安障害やパニック障害の治療にもオフラベルで使用されています .

作用機序

チアガビンは、中枢神経系における主要な抑制性神経伝達物質であるγ-アミノ酪酸(GABA)の再取り込みを阻害することで効果を発揮します。シナプス前ニューロンへのGABAの取り込みを阻害することにより、チアガビンはシナプス後細胞上の受容体へのGABAの結合を増加させます。 この作用は、GABAの抑制効果を高め、ニューロンの興奮性を低下させ、発作を抑制します .

科学的研究の応用

準備方法

合成経路と反応条件

チアガビンの合成には、鍵となる中間体の調製から始まるいくつかの段階が含まれます。一般的な方法の1つは、ニペコチン酸をジチオフェン誘導体でアルキル化することです。 反応条件には、通常、目的の生成物の形成を促進するために有機溶媒と触媒の使用が含まれます .

工業生産方法

工業現場では、チアガビン塩酸塩の製造は、高収率と高純度を確保するために合理化されたプロセスで行われます。合成経路には、単一または混合有機溶媒を使用して、無水チアガビン塩酸塩を調製することが含まれます。 このプロセスは、医薬品の基準を満たすために残留有機溶媒を除去するように設計されています .

化学反応の分析

反応の種類

チアガビンは、次のようなさまざまな化学反応を起こします。

酸化: チアガビンは特定の条件下で酸化され、オキソ誘導体を形成することができます。

還元: 還元反応は、チアガビンに存在する官能基を修飾することができます。

一般的な試薬と条件

酸化: N-ブロモスクシンイミド(NBS)などの試薬が酸化反応に使用されます。

還元: 一般的な還元剤には、水素化ホウ素ナトリウムがあります。

形成される主要な生成物

これらの反応から形成される主要な生成物には、オキソ誘導体、チアガビンの還元体、官能基が修飾された置換誘導体があります .

類似化合物との比較

類似化合物

ビガバトリン: GABAトランスアミナーゼを阻害する別のGABA作動性抗てんかん薬。

ガバペンチン: てんかんや神経障害性疼痛の治療に使用されるGABAアナログ。

プレガバリン: ガバペンチンと同様に、てんかんや不安障害に使用されます.

チアガビンの独自性

チアガビンは、GABA再取り込みを選択的に阻害する点で独特です。これは、より幅広い作用機序を持つ他の抗てんかん薬とは異なります。 GABA再取り込み部位への特異性により、他の神経伝達物質系に影響を与えることなく、GABA作動性抑制を効果的に強化することができます .

特性

IUPAC Name |

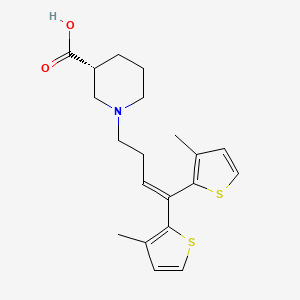

(3R)-1-[4,4-bis(3-methylthiophen-2-yl)but-3-enyl]piperidine-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H25NO2S2/c1-14-7-11-24-18(14)17(19-15(2)8-12-25-19)6-4-10-21-9-3-5-16(13-21)20(22)23/h6-8,11-12,16H,3-5,9-10,13H2,1-2H3,(H,22,23)/t16-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PBJUNZJWGZTSKL-MRXNPFEDSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC=C1)C(=CCCN2CCCC(C2)C(=O)O)C3=C(C=CS3)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C(SC=C1)C(=CCCN2CCC[C@H](C2)C(=O)O)C3=C(C=CS3)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H25NO2S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID5023663 | |

| Record name | Tiagabine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5023663 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

375.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Tiagabine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015042 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

2.11e-02 g/L | |

| Record name | Tiagabine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015042 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Mechanism of Action |

Though the exact mechanism by which Tiagabine exerts its effect on the human body is unknown, it does appear to operate as a selective GABA reuptake inhibitor., Although the precise mechanism of action of tiagabine is unknown, the drug enhances inhibitory neurotransmission mediated by gamma-aminobutyric acid (GABA). Tiagabine increases the amount of GABA available in extracellular spaces of the globus pallidus, ventral pallidum, and substantia nigra, suggesting a GABA-mediated anticonvulsant mechanism of action (i.e., inhibition of neural impulse propagations that contribute to seizures). Tiagabine inhibits presynaptic neuronal and glial GABA reuptake, and increases the amount of GABA available for postsynaptic receptor binding. The drug does not stimulate GABA release, and does not have activity at other receptor binding and uptake sites at concentrations that inhibit the uptake of GABA. Tiagabine selectively blocks presynaptic GABA uptake by binding reversibly and saturably to recognition sites associated with GABA transporter protein in neuronal and glial membranes., In vitro binding studies indicate that tiagabine does not inhibit substantially the uptake of dopamine, norepinephrine, serotonin, glutamate, or choline, and does not bind substantially to dopamine D1 or D2; cholinergic muscarinic; serotonergic type 1A, type 2, or type 3 (5HT1A, 5HT2, or 5HT3, respectively); alpha1- or alpha2-adrenergic; beta1- or beta2-adrenergic; histamine H2 or H3; adenosine A1 or A2; opiate mu or kappa1; glutamate N-methyl-d- aspartate (NMDA); or GABAA receptors. Also, tiagabine has little or no affinity for sodium or calcium channels. Tiagabine binds to histamine H1, serotonergic type 1B (5HT1B), benzodiazepine, and chloride channel receptors at concentrations 20-400 times those that inhibit the uptake of GABA. | |

| Record name | Tiagabine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00906 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | TIAGABINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7527 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

CAS No. |

115103-54-3 | |

| Record name | Tiagabine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=115103-54-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Tiagabine [INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0115103543 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Tiagabine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00906 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Tiagabine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5023663 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | TIAGABINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Z80I64HMNP | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | TIAGABINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7527 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Tiagabine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015042 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

A: Tiagabine exerts its therapeutic effect by selectively inhibiting the reuptake of gamma-aminobutyric acid (GABA) into neurons and glia. [, , , , , ] This inhibition leads to increased levels of GABA in the synaptic cleft, enhancing GABAergic neurotransmission. [, , , , , ]

A: Tiagabine demonstrates high selectivity for the GABA transporter subtype 1 (GAT-1), which is predominantly localized in presynaptic terminals of neurons. [, , , ]

A: The elevated GABA levels result in prolonged activation of GABAA receptors, leading to increased inhibitory postsynaptic potentials. [, , ] This enhanced inhibition helps suppress neuronal hyperexcitability, which is believed to be the underlying mechanism for its anticonvulsant activity. [, , ]

A: Yes, molecular dynamics (MD) simulations have been employed to investigate the stereoselectivity of tiagabine binding to the human GAT1. [] These simulations revealed that the specific configuration of the protonated -NH group and the -COOH group of tiagabine significantly influenced its binding affinity and stability within the GAT1 binding pocket. []

A: MD simulations suggest that tiagabine enantiomers with the protonated -NH group in the R-conformation and the -COOH group in the equatorial configuration exhibit stronger binding to the hGAT1 binding pocket. [] This stereoselectivity highlights the importance of specific structural features for optimal interaction with the target. []

A: Research has explored the stability of tiagabine in liquid formulations to address this issue. [] Studies found that tiagabine remained stable in both 1% methylcellulose:Simple Syrup, NF (1:6) and Ora-Plus:Ora-Sweet (1:1) vehicles for up to 3 months at 4°C and for at least 6 weeks at 25°C. [] This suggests that extemporaneously prepared liquid formulations of tiagabine could be a viable option for patients who cannot swallow tablets.

A: Tiagabine is rapidly absorbed after oral administration, reaching peak plasma concentrations within 1 hour. [] Its bioavailability is approximately 90%. [] Food intake can slow down the rate but not the extent of tiagabine absorption. [] Tiagabine is primarily metabolized in the liver by the cytochrome P450 enzyme, specifically the CYP3A subfamily. [, ]

A: Yes, tiagabine has shown antinociceptive effects in various animal models of pain, including the hot-plate test, the formalin test, and a model of dynorphin-induced chronic allodynia. [, ] These findings suggest that tiagabine might have potential therapeutic benefits in managing pain conditions. [, ]

A: High-performance liquid chromatography (HPLC) is a common technique used to analyze tiagabine concentrations in various matrices, including biological samples and pharmaceutical formulations. []

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。